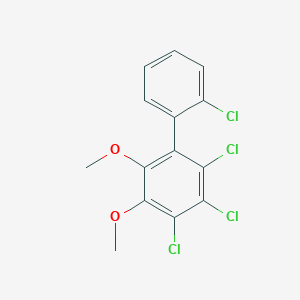
Tetrachlorodimethoxy-1,1'-biphenyl
Description
The name suggests a biphenyl core substituted with four chlorine atoms and two methoxy (-OCH₃) groups. Such a structure combines the halogenated characteristics of polychlorinated biphenyls (PCBs) with the ether-linked functionalization seen in methoxy-substituted biphenyls. This hybrid structure may confer unique physicochemical properties, bridging the stability of PCBs and the reactivity of methoxy groups .
Properties
CAS No. |
107843-95-8 |
|---|---|
Molecular Formula |
C14H10Cl4O2 |
Molecular Weight |
352 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(2-chlorophenyl)-5,6-dimethoxybenzene |
InChI |
InChI=1S/C14H10Cl4O2/c1-19-13-9(7-5-3-4-6-8(7)15)10(16)11(17)12(18)14(13)20-2/h3-6H,1-2H3 |
InChI Key |
IPHVCCXKFMRAOG-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)C2=CC=CC=C2Cl |
Other CAS No. |
107843-95-8 |
Synonyms |
Tetrachlorodimethoxy-1,1'-biphenyl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions for chlorination often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure . The subsequent methoxylation can be achieved using methanol in the presence of a catalyst such as sulfuric acid or a base like sodium methoxide .
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, tetrachlorodimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and methanol, with optimized reaction conditions to ensure high yield and purity . The production process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, tetrachlorodimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in partially or fully dechlorinated biphenyls.
Substitution: The chlorine atoms and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) are used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include various chlorinated and methoxylated biphenyl derivatives, quinones, and dechlorinated biphenyls .
Scientific Research Applications
1,1’-Biphenyl, tetrachlorodimethoxy- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent or in the treatment of other diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, tetrachlorodimethoxy- involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes . For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with multiple targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Biphenyls (PCBs)
PCBs are well-studied environmental contaminants with varying chlorine substitution patterns. Key comparisons include:
PCB-056 (2,3,3',4'-Tetrachloro-1,1'-biphenyl)
- CAS : 41464-43-1
- Applications: Historically used in dielectric fluids; now regulated due to toxicity .
PCB-068 (2,3',4,5-Tetrachloro-1,1'-biphenyl)
- CAS : 73575-52-7
- Properties : Similar persistence to PCB-056 but distinct metabolic pathways due to chlorine positioning.
Structural Contrast with Tetrachlorodimethoxy Analogue :
Methoxy-Substituted Biphenyls
3,3'-Dimethoxy-1,1'-biphenyl
Comparison with Tetrachlorodimethoxy Analogue :
- Electron Density : Methoxy groups donate electrons via resonance, contrasting with chlorine’s electron-withdrawing nature. This difference impacts electronic properties and reactivity in cross-coupling reactions.
Hybrid Chloro-Methoxy Biphenyls
- Stability : Chlorine substitution enhances thermal and oxidative stability, while methoxy groups could facilitate functionalization in synthesis.
- Environmental Impact : Reduced persistence compared to fully chlorinated PCBs but requires evaluation of methoxy group degradation pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


